![molecular formula C10H10N2O2 B5609837 5,6-dimethyl-2,3-quinoxalinediol CAS No. 208403-94-5](/img/structure/B5609837.png)
5,6-dimethyl-2,3-quinoxalinediol
Beschreibung
Synthesis Analysis
The synthesis of quinoxaline derivatives, including those related to 5,6-dimethyl-2,3-quinoxalinediol, often involves complex reactions and methodologies. For instance, methods have been developed for the synthesis of N-heterocycle-fused quinoxalines using dimethyl sulfoxide as both a reactant and a solvent, highlighting an efficient and green approach for generating a wide range of quinoxaline derivatives (Xie et al., 2017).
Molecular Structure Analysis
Studies on molecular structure analysis of quinoxaline derivatives reveal insights into their electronic properties, hydrogen bond strengths, and geometrical configurations. Research involving crystal structures of quinoxalinedione derivatives and computational investigations has shed light on the determinants of molecular packing schemes and intermolecular interactions within these compounds (Kubicki & Codding, 1993).
Chemical Reactions and Properties
The reactivity and chemical behavior of quinoxaline derivatives are subjects of significant interest. For example, the reaction of 5,8-quinolinedione with specific compounds has led to the creation of new compounds exhibiting remarkable metallochromism and intense fluorescence, indicating the versatile chemical reactivity of quinoxaline derivatives (Yoshida et al., 1991).
Eigenschaften
IUPAC Name |
5,6-dimethyl-1,4-dihydroquinoxaline-2,3-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-5-3-4-7-8(6(5)2)12-10(14)9(13)11-7/h3-4H,1-2H3,(H,11,13)(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSFLSBCMNMROL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=O)C(=O)N2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350668 | |
Record name | 5,6-dimethylquinoxaline-2,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
208403-94-5 | |
Record name | 5,6-dimethylquinoxaline-2,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.